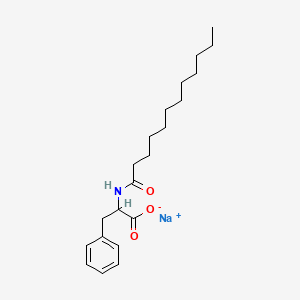

Sodium N-dodecanoyl-L-phenlyalaninate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H32NNaO3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

sodium;2-(dodecanoylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C21H33NO3.Na/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18;/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |

InChI Key |

KQYAHAGYCNNBCD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Characterization and Structural Elucidation of Sodium N Dodecanoyl L Phenylalaninate Assemblies

Spectroscopic and Chromatographic Confirmation of Molecular Structure

Spectroscopic and chromatographic methods are fundamental in verifying the chemical identity, purity, and conformational properties of Sodium N-dodecanoyl-L-phenylalaninate. These techniques provide unambiguous evidence of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure and conformation of molecules in solution. copernicus.org For Sodium N-dodecanoyl-L-phenylalaninate, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, while advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), reveal through-space interactions, offering insights into the molecule's preferred three-dimensional shape. mdpi.com

The conformational analysis of phenylalanine derivatives is complex, often dictated by an interplay of steric and electronic interactions. nih.gov In Sodium N-dodecanoyl-L-phenylalaninate, NMR can probe the rotational freedom around the amide bond and the orientation of the phenyl group relative to the rest of the molecule. The analysis of chemical shifts, coupling constants, and NOE cross-peaks allows for the determination of torsional angles and the relative populations of different conformers in solution. copernicus.orgmdpi.com

Table 1: Expected ¹H and ¹³C NMR Signals for Sodium N-dodecanoyl-L-phenylalaninate

| Molecular Fragment | Atom Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Dodecanoyl Chain | Terminal CH₃ | ~0.9 | Triplet signal |

| Methylene (CH₂)n | ~1.2-1.6 | Complex multiplet region | |

| CH₂ adjacent to C=O | ~2.2 | Triplet signal | |

| Phenylalanine Moiety | Aromatic C-H | ~7.2-7.4 | Multiplets in the aromatic region |

| α-CH | ~4.5-4.8 | Multiplet, coupled to β-CH₂ and N-H | |

| β-CH₂ | ~3.0-3.2 | Two distinct signals (diastereotopic protons) | |

| Amide N-H | ~7.5-8.5 | Broad singlet or doublet, depending on solvent | |

| Carbonyl Groups | Amide C=O | ~170-175 |

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of Sodium N-dodecanoyl-L-phenylalaninate displays characteristic absorption bands that confirm its key structural features. pressbooks.pub

The presence of the amide linkage is confirmed by a strong absorption band for the C=O stretching vibration and another band for the N-H bending. The carboxylate group (COO⁻) is identified by its characteristic asymmetric and symmetric stretching vibrations. The long aliphatic dodecanoyl chain is evidenced by strong C-H stretching absorptions, while the phenyl group shows C-H and C=C stretching bands typical of aromatic rings. libretexts.orglibretexts.org

Table 2: Key IR Absorption Bands for Sodium N-dodecanoyl-L-phenylalaninate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Aliphatic Chain (CH₂, CH₃) |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1600-1580 | Asymmetric COO⁻ Stretch | Carboxylate |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1410 | Symmetric COO⁻ Stretch | Carboxylate |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its molecular formula. For Sodium N-dodecanoyl-L-phenylalaninate (C₂₁H₃₂NNaO₃), the theoretical molecular weight is 369.47 g/mol . nmpharmtech.com

Using techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion. Depending on the mode of analysis, this could be observed as the protonated molecule [M-Na+H]⁺ at m/z 348.25 or the intact molecule with a sodium adduct [M+Na]⁺. High-resolution mass spectrometry can determine the mass with high precision, confirming the elemental composition.

Table 3: Molecular Weight Data for Sodium N-dodecanoyl-L-phenylalaninate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₂NNaO₃ | nmpharmtech.com |

| Average Molecular Weight | 369.47 g/mol | nmpharmtech.com |

| Monoisotopic Mass | 369.227988 u | Calculated |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For Sodium N-dodecanoyl-L-phenylalaninate, reversed-phase HPLC is typically employed to assess its purity. A pure sample will yield a single, sharp, and symmetrical peak in the chromatogram. The presence of impurities, such as starting materials or by-products from synthesis, would appear as additional peaks.

Furthermore, because the compound is derived from the L-isomer of phenylalanine, it is crucial to verify its enantiomeric purity. This can be achieved using a specialized chiral stationary phase in the HPLC column. This chiral column allows for the separation of the L- and D-enantiomers, confirming that the synthesis was stereospecific and that no racemization occurred.

Crystallographic and Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, X-ray diffraction provides definitive information about the arrangement of molecules in the solid state, which is crucial for understanding the properties of the material.

Single Crystal X-ray Diffraction for Atomic Arrangement Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. ucl.ac.uk While obtaining a single crystal of the sodium salt can be challenging, analysis of the closely related acid form, N-dodecanoyl-L-phenylalanine, provides invaluable insight into the molecular packing.

Studies on N-dodecanoyl-L-phenylalanine have shown that the molecules self-assemble into lamellar (layered) structures in the crystal. mdpi.com These layers are stabilized by a network of hydrogen bonds between the carboxylic acid and amide groups of adjacent molecules. The long dodecanoyl chains are typically aligned parallel to each other, forming hydrophobic regions, while the phenylalanine headgroups form hydrophilic regions. This amphiphilic packing is fundamental to the surfactant nature of the compound. The precise bond lengths, bond angles, and torsion angles determined by SCXRD offer an unambiguous confirmation of the molecular conformation in the solid state. mdpi.com

Table 4: Crystallographic Data for the Related Compound N-dodecanoyl-L-phenylalanine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₃₃NO₃ | mdpi.com |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ | mdpi.com |

| a (Å) | 5.3354(2) | mdpi.com |

| b (Å) | 12.7541(6) | mdpi.com |

| c (Å) | 28.9824(14) | mdpi.com |

| Volume (ų) | 1972.19(16) | mdpi.com |

Note: This data is for the free acid form and serves as a close structural model for the sodium salt.

Analysis of Lamellar Self-Assemblies and Intermolecular Packing in Crystals

The crystalline state of N-dodecanoyl-L-amino acid derivatives, including the phenylalanine variant, reveals a highly organized, lamellar self-assembly. nih.gov X-ray crystallography studies have shown that the crystal packing is characterized by a distinct segregation of hydrophilic and lipophilic domains. nih.gov The long dodecanoyl chains align in a parallel fashion, forming hydrophobic layers, while the L-phenylalanine head groups, along with the amide and carboxylic acid functionalities, constitute the hydrophilic regions. nih.gov This segregation is a hallmark of amphiphilic molecules and is the driving force behind the formation of bilayer structures.

The intermolecular packing in the crystal can be summarized in the following table:

| Structural Feature | Description | Key Intermolecular Interactions |

| Overall Assembly | Lamellar, with distinct hydrophilic and lipophilic layers. | van der Waals forces in lipophilic regions; Hydrogen bonding in hydrophilic regions. |

| Lipophilic Layers | Composed of aligned dodecanoyl hydrocarbon chains. | Primarily dispersion forces. |

| Hydrophilic Layers | Composed of L-phenylalanine head groups, amide linkages, and carboxylic acid groups. | Extensive hydrogen bonding network (e.g., R44(20) motif). |

Energy Frameworks Analysis of Crystal Lattice Energetics

To quantitatively understand the forces governing the crystal packing, energy frameworks analysis has been employed. This computational method allows for the visualization and quantification of the intermolecular interaction energies within the crystal lattice. The analysis typically dissects the total interaction energy into its constituent components: electrostatic (Coulombic), polarization, dispersion, and repulsion.

For N-dodecanoyl-L-amino acid derivatives, it has been demonstrated that the electrostatic and dispersion forces are the most significant contributors to the lattice energy. nih.gov The presence of the polar amide and carboxylic acid groups leads to substantial coulombic contributions, which are largely responsible for the energetic landscape of the crystal network. nih.gov The dispersion forces, arising from the interactions between the long alkyl chains, are also a major stabilizing factor.

A representative breakdown of the interaction energies for N-dodecanoyl-L-phenylalanine is presented below. This analysis highlights the dominant role of electrostatic interactions in the formation of the supramolecular structure.

| Energy Component | Description | Contribution to Lattice Stability |

| Electrostatic (Coulombic) | Arises from the interaction between partial charges on the atoms. | High, due to the polar amide and carboxylic acid groups. A primary driver of the hydrogen bonding network. |

| Dispersion | Arises from instantaneous fluctuations in electron density. | High, due to the extensive van der Waals interactions between the long dodecanoyl chains. |

| Polarization | Arises from the distortion of electron clouds due to the electric field of neighboring molecules. | Moderate, contributes to the overall stability. |

| Repulsion | Arises from the Pauli exclusion principle at short intermolecular distances. | Destabilizing, but necessary to prevent molecular collapse. |

This energetic analysis provides a fundamental understanding of why N-dodecanoyl-L-phenylalanine self-assembles into a stable, lamellar crystalline structure and offers insights into its potential behavior as an organogelator. nih.gov

Microstructural Characterization in Solution

While the solid-state structure provides a detailed picture of molecular packing, the behavior of Sodium N-dodecanoyl-L-phenylalaninate in solution is critical for many of its applications. In aqueous environments, these amphiphilic molecules self-assemble into various microstructures, such as micelles, vesicles, or fibers, to minimize the unfavorable interactions between the hydrophobic tails and water. The characterization of these solution-state assemblies is essential for understanding their properties.

Dynamic Light Scattering for Aggregate Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles and aggregates in a solution. The method works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined using the Stokes-Einstein equation.

For a solution of Sodium N-dodecanoyl-L-phenylalaninate, DLS can provide valuable information on the size of the self-assembled aggregates. The hydrodynamic radius will depend on factors such as concentration, temperature, pH, and ionic strength, which influence the type and size of the aggregates formed (e.g., spherical micelles, worm-like micelles, or vesicles).

A hypothetical DLS measurement for a solution of Sodium N-dodecanoyl-L-phenylalaninate above its critical micelle concentration might yield the following data:

| Parameter | Description | Hypothetical Value |

| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the aggregate. | 5 - 100 nm |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. A value below 0.1 indicates a monodisperse sample, while a value above 0.7 suggests a very broad size distribution. | 0.1 - 0.4 |

| Count Rate | The intensity of scattered light, which is related to the concentration and size of the aggregates. | 150 - 500 kilocounts per second (kcps) |

This data would indicate the formation of relatively uniform aggregates in the nanometer size range, which is typical for micellar or small vesicular structures.

Electron Microscopy for Visualizing Self-Assembled Morphologies

While DLS provides information on the average size of aggregates in solution, it does not give a direct visualization of their shape and morphology. Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful techniques for imaging the self-assembled structures of Sodium N-dodecanoyl-L-phenylalaninate.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample are used to form an image, providing high-resolution two-dimensional projections of the sample's morphology. For solution-state samples, cryogenic TEM (cryo-TEM) is often employed, where the sample is rapidly frozen to preserve the native structure of the aggregates in a vitrified state. TEM could reveal whether Sodium N-dodecanoyl-L-phenylalaninate forms spherical micelles, elongated worm-like micelles, or bilayered vesicles.

Scanning Electron Microscopy (SEM) , on the other hand, scans a focused beam of electrons over the surface of a sample to create an image. SEM provides information about the surface topography and composition of the sample. For hydrogel samples formed by N-acyl amino acids, SEM can be used to visualize the three-dimensional network of self-assembled fibers that entrap the solvent.

The following table summarizes the expected morphological findings from electron microscopy studies of Sodium N-dodecanoyl-L-phenylalaninate assemblies:

| Microscopy Technique | Sample Preparation | Expected Morphologies | Information Gained |

| Cryo-TEM | Rapid freezing of an aqueous solution. | Spherical or ellipsoidal micelles, worm-like micelles, unilamellar or multilamellar vesicles. | Direct visualization of the shape and size of individual aggregates in their native, hydrated state. |

| SEM | Freeze-drying or critical point drying of a hydrogel. | Interconnected network of nanofibers or ribbons. | Topographical information on the porous, three-dimensional structure of the hydrogel network. |

Through the combined application of these advanced characterization techniques, a comprehensive understanding of the structure and assembly of Sodium N-dodecanoyl-L-phenylalaninate, from the molecular packing in crystals to the diverse morphologies in solution, can be achieved. This knowledge is paramount for the rational design and application of this versatile biomolecule.

Supramolecular Assembly and Interfacial Phenomena of Sodium N Dodecanoyl L Phenylalaninate

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The formation of micelles by Sodium N-dodecanoyl-L-phenylalaninate in aqueous solutions is a critical characteristic that dictates its functionality as a surfactant. This process is thermodynamically driven by the hydrophobic effect, which encourages the aggregation of the hydrophobic tails to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.

Determination of CMC via Tensiometry (Wilhelmy Plate Method), Conductometry, and Fluorimetry

The Critical Micelle Concentration (CMC) is a fundamental parameter that quantifies the concentration at which surfactant monomers begin to self-assemble into micelles. This value can be precisely determined using various analytical techniques that detect the changes in the physical properties of the surfactant solution at the onset of micellization. researchgate.netnih.govresearchgate.net

Tensiometry , specifically using the Wilhelmy plate method, is a common technique for CMC determination. It measures the surface tension of the surfactant solution as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration as the monomers adsorb at the air/water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.

Conductometry is another effective method for determining the CMC of ionic surfactants like Sodium N-dodecanoyl-L-phenylalaninate. This technique measures the electrical conductivity of the solution. Below the CMC, the conductivity increases linearly with the concentration of the dissociated surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration changes due to the formation of micelles, which have a lower mobility than the individual ions and can bind counterions, reducing the total number of charge carriers. The break in the conductivity versus concentration plot indicates the CMC.

Fluorimetry offers a highly sensitive method for CMC determination, often employing a fluorescent probe whose spectral properties are sensitive to the polarity of its microenvironment. Probes like pyrene (B120774) are commonly used. In the aqueous phase below the CMC, the probe exhibits fluorescence characteristic of a polar environment. As micelles form, the hydrophobic probe partitions into the nonpolar micellar core, leading to a significant change in its fluorescence spectrum, such as a shift in the emission wavelength or a change in the intensity ratio of different vibronic bands. This sharp change is plotted against the surfactant concentration to determine the CMC. nih.govnih.gov

Thermodynamic Parameters of Micelle Formation (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The spontaneity and nature of the micellization process are governed by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insights into the driving forces behind micelle formation. researchgate.netwikipedia.org

The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. It can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°mic = (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

The enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation. It reflects the heat change associated with the transfer of surfactant monomers from the aqueous phase to the micellar state. Micellization can be either an exothermic (negative ΔH°mic) or endothermic (positive ΔH°mic) process, depending on the surfactant structure and temperature. ajchem-a.com

| Thermodynamic Parameter | Description | Typical Sign for Micellization |

| ΔG°mic (Gibbs Free Energy) | Indicates the spontaneity of the process. | Negative |

| ΔH°mic (Enthalpy) | Heat absorbed or released during micellization. | Can be positive or negative |

| ΔS°mic (Entropy) | Change in randomness or disorder of the system. | Positive |

This table provides a general overview of the thermodynamic parameters of micellization.

Aggregation Numbers and Micellar Growth Mechanisms

The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by factors such as the surfactant's molecular structure, concentration, temperature, and the presence of electrolytes. Techniques like fluorescence quenching, small-angle neutron scattering (SANS), and light scattering are commonly used to determine aggregation numbers.

For N-acyl amino acid surfactants, the aggregation number can vary. For instance, studies on sodium N-dodecanoylsarcosinate have shown that the aggregation number can be influenced by pH. researchgate.net The growth of micelles can occur through different mechanisms. Initially, spherical micelles are often formed. As the surfactant concentration increases or upon the addition of salt, these spherical micelles can grow into larger, non-spherical structures such as ellipsoidal or cylindrical (rod-like) micelles. This growth is driven by a reduction in the electrostatic repulsion between the headgroups and an optimization of the packing of the hydrophobic tails.

Impact of Amino Acid Side Chain Hydrophobicity on Micellization

The nature of the amino acid side chain in N-acyl amino acid surfactants plays a crucial role in their micellization behavior. The hydrophobicity of the side chain directly influences the CMC of the surfactant. A more hydrophobic side chain will lead to a lower CMC, as the surfactant molecules have a greater tendency to escape the aqueous environment and form micelles at lower concentrations.

Interfacial Rheology and Adsorption Dynamics

The behavior of Sodium N-dodecanoyl-L-phenylalaninate at interfaces is fundamental to its function in applications such as emulsification, foaming, and wetting. The dynamics of its adsorption and the rheological properties of the interfacial films it forms are key areas of investigation.

Dynamic Interfacial Tension Measurements at Various Interfaces (e.g., Air/Water, Oil/Water)

Dynamic interfacial tension refers to the time-dependent change in interfacial tension as surfactant molecules adsorb to a freshly formed interface. This is a critical parameter for understanding processes that involve rapid changes in interfacial area, such as in foaming and emulsification. researchgate.netnih.govnih.gov

At an air/water interface , the adsorption of Sodium N-dodecanoyl-L-phenylalaninate monomers leads to a reduction in surface tension. The rate of this reduction is dependent on the bulk concentration of the surfactant and the diffusion of monomers to the interface. At concentrations below the CMC, the adsorption process is primarily diffusion-controlled. Above the CMC, micelles can act as reservoirs of monomers, leading to a faster rate of adsorption.

Similarly, at an oil/water interface , the surfactant molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This adsorption reduces the interfacial tension between the two immiscible liquids, which is the basis for emulsification. The effectiveness of an emulsifier is related to its ability to rapidly reduce the interfacial tension and form a stable interfacial film. The specific values of dynamic interfacial tension for Sodium N-dodecanoyl-L-phenylalaninate would depend on the nature of the oil phase and the conditions of the aqueous phase.

Dilational Rheological Properties: Modulus and Phase Angle Analysis

The dilational rheological properties of Sodium N-dodecanoyl-L-phenylalaninate (SLP) at the n-decane/water interface have been investigated to understand the dynamics of the interfacial adsorption film. nih.gov The interface dilational modulus (E) and the phase angle (φ) are key parameters in this analysis. The dilational modulus represents the elastic response of the interface to expansion or compression, while the phase angle indicates the viscous nature, with a phase angle of 0° representing a purely elastic interface and 90° a purely viscous one. nih.gov

Studies have shown that for SLP, as the oscillation frequency of the interface increases, the dilational modulus increases, and the phase angle decreases. nih.gov This behavior suggests that at higher frequencies, the surfactant molecules have less time to diffuse and rearrange, leading to a more elastic response of the interfacial film. nih.govmdpi.com

The concentration of SLP also significantly influences its dilational rheological properties. At a working frequency of 0.1 Hz, the interface dilational modulus of SLP was observed to first increase with concentration, reaching a maximum value at a concentration of 1 × 10⁻⁴ mol L⁻¹, and then decrease. nih.gov This trend is attributed to the relationship between surfactant concentration and the arrangement of molecules at the interface; initially, increasing concentration leads to a more tightly packed and elastic film, but beyond a certain point, interactions may change, leading to a decrease in the modulus. nih.gov

A comparative study with other N-acyl aromatic amino acid surfactants, such as sodium N-lauroyl tyrosinate (SLTy) and sodium N-lauroyl tryptophante (SLTr), revealed that the dilational modulus of SLP was the lowest among the three (SLP < SLTy < SLTr). nih.gov Conversely, the phase angle change for SLP was the highest (SLTr < SLTy < SLP), indicating a more viscous and less structured interfacial layer compared to the others under the same conditions. nih.gov

Molecular Arrangements and Intermolecular Interactions at Interfaces

The molecular arrangement and intermolecular interactions of Sodium N-dodecanoyl-L-phenylalaninate at interfaces are crucial for its surface activity and rheological behavior. The structure of SLP, featuring a dodecanoyl tail, an amide group, and a phenylalanine headgroup with an aromatic ring, allows for a combination of hydrophobic, hydrogen bonding, and π-π stacking interactions. nih.govmdpi.com

At the n-decane/water interface, SLP molecules adsorb and arrange themselves to minimize the interfacial tension. nih.gov The efficiency of this arrangement is reflected in parameters like the critical micelle concentration (cmc) and the surface area per molecule (Amin). Compared to analogues with additional functional groups like the phenolic hydroxyl in SLTy or the indolyl group in SLTr, SLP exhibits a higher cmc and a larger minimum area per molecule. nih.gov This indicates that the intermolecular interactions for SLP are weaker, leading to a less compact molecular arrangement at the interface. nih.gov The presence of hydroxyl or indolyl groups in the other surfactants enhances intermolecular hydrogen bonding, enabling them to adsorb more tightly on the surface. nih.gov

Organogel and Hydrogel Formation Mechanisms

N-dodecanoyl-L-phenylalanine, the acid form of the titular compound, is recognized as a low-molecular-weight organogelator (LMOG), capable of forming gels in both organic and aqueous systems. mdpi.com The gelation process relies on the self-assembly of the molecules into a three-dimensional network that immobilizes the solvent molecules. mdpi.com This self-assembly is driven by a combination of non-covalent interactions. mdpi.com

Investigation of Gelation Properties in Polar and Apolar Solvent Systems

N-dodecanoyl-L-amino acid derivatives, including the phenylalanine variant, have demonstrated the ability to form gels in both polar (e.g., water) and apolar (e.g., toluene) solvents. mdpi.com The resulting gel's appearance can differ depending on the solvent; for instance, gels formed in toluene (B28343) are often transparent, while hydrogels formed in water may be opaque. mdpi.com The critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel, is a key parameter in evaluating gelation efficiency and is dependent on the specific solvent system. mdpi.com The formation of these gels is typically thermally reversible, meaning they transition to a solution (sol) upon heating and reform the gel upon cooling. mdpi.com

Elucidation of Supramolecular Interactions Driving Gel Network Formation

The formation of the gel network by N-dodecanoyl-L-phenylalanine is driven by a hierarchy of supramolecular interactions. mdpi.commdpi.com The primary driving forces include:

Hydrogen Bonding: Intermolecular hydrogen bonds are critical for the initial self-assembly of the gelator molecules. mdpi.commdpi.com These interactions occur between the amide groups (N-H···O=C) and the carboxylic acid groups (O-H···O=C). mdpi.com

Van der Waals Forces: The long dodecanoyl (C12) alkyl chains align and interact through London dispersion forces, which are significant contributors to the stability of the self-assembled structures. mdpi.commdpi.com This hydrophobic interaction is a key factor in the aggregation process. mdpi.com

π-π Stacking: The presence of the phenyl ring in the phenylalanine residue allows for π-π stacking interactions between adjacent molecules, further stabilizing the fibrous network. mdpi.com

These combined interactions lead to the formation of self-assembled fibrillar networks. mdpi.commdpi.com In the crystalline state, the molecules form lamellar self-assemblies, which can serve as a model for understanding the organization within the gel fibers. mdpi.com The entanglement of these long fibers creates the 3D network that traps solvent molecules, resulting in gelation. mdpi.com

Role of Specific Functional Groups (e.g., Carboxylic O-H, Amide N-H) in Gel Energetics

The energetics of the gel network are heavily influenced by specific functional groups within the N-dodecanoyl-L-phenylalanine molecule. mdpi.com Energy framework calculations based on crystal structures reveal the quantitative contributions of different interactions. mdpi.com

The carboxylic acid (O-H) and amide (N-H) groups are the most significant contributors to the crystal net energetics, primarily through strong coulombic (electrostatic) interactions from hydrogen bonding. mdpi.com For the N-dodecanoyl-L-phenylalanine crystal structure, two primary interactions dominate:

A strong O-H···O(amide) hydrogen bond, which has a very high coulombic contribution (-87.1 kJ/mol). mdpi.com

An N-H···O(acid) interaction, which has a more moderate coulombic component (-36.6 kJ/mol) but is significantly stabilized by dispersion forces (-60.3 kJ/mol). mdpi.com

Molecular Interactions and Mechanistic Insights in Complex Systems Involving N Dodecanoyl L Phenylalaninate

Interactions in Mixed Surfactant Systems

The performance of surfactants can often be enhanced by mixing two or more different types. These mixtures can exhibit synergistic effects, leading to properties that are superior to those of the individual components. The study of these systems is fundamental to formulating advanced products for industrial and commercial use.

Pseudobinary Mixed Surfactant System Modeling

The complexity of mixed surfactant systems can be understood by employing theoretical models, such as the regular solution theory. This model is used to predict parameters of micellization and thermodynamics in binary surfactant mixtures. For instance, in studies of similar N-acyl amino acid surfactants, the regular solution theory has been applied to determine the composition and activity coefficients within mixed micelles. researchgate.net This approach allows for the calculation of an interaction parameter (β), which quantifies the deviation from ideal mixing and indicates the strength of the interaction between the two surfactant species in the micelle. A negative β value signifies a synergistic interaction, meaning the mixture is more stable and forms micelles at a lower concentration than the individual surfactants. mdpi.com

Table 1: Theoretical Parameters in Pseudobinary Mixed Surfactant System Modeling

| Parameter | Symbol | Description |

| Interaction Parameter | β | Indicates the nature and strength of interactions between surfactant molecules in a mixed micelle. A negative value suggests synergy. |

| Micellar Mole Fraction | X₁ | Represents the mole fraction of one surfactant component within the mixed micelle. |

| Critical Micelle Concentration of Mixture | CMC_mix | The concentration at which the mixed surfactant system begins to form micelles. |

| Activity Coefficient | f₁, f₂ | Corrects for the non-ideal behavior of each surfactant component within the mixed micelle. |

This table is generated based on the principles of the regular solution theory for mixed surfactant systems.

Synergistic Effects and Non-Covalent Interactions (e.g., π-π, NH-π interactions) in Mixed Micelles

The synergistic behavior observed in mixed surfactant systems containing N-acyl amino acid surfactants is driven by various non-covalent interactions. In the case of Sodium N-dodecanoyl-L-phenylalaninate, the presence of a phenyl ring in its headgroup introduces the possibility of specific interactions, such as π-π stacking and NH-π interactions, with other surfactant molecules in the mixed micelle. These attractive forces, in addition to hydrophobic interactions between the alkyl chains, contribute to the stability of the mixed micelles and a reduction in the CMC of the system.

Studies on binary mixtures of sodium salts of N-tetradeconyl alanine (B10760859) and N-tetradeconyl phenylalanine have suggested that the presence of the phenyl ring leads to non-covalent π-π and NH-π interactions between the component surfactant molecules, which influences the surface properties and micellization parameters. researchgate.net These interactions can lead to a more compact packing of the surfactant molecules at the interface and in the micelle, resulting in enhanced surface activity and stability.

Influence of Surfactant Mixture Composition on Solution and Interfacial Properties

The composition of a mixed surfactant system has a profound impact on its solution and interfacial properties. By varying the mole fraction of Sodium N-dodecanoyl-L-phenylalaninate in a mixture, it is possible to fine-tune properties such as the critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), and the Gibbs free energy of micellization (ΔG_mic).

For analogous anionic amino acid-based surfactants mixed with other types of surfactants, it has been observed that the CMC values are often lower than those of the individual components, indicating synergism. The surface tension of the mixed systems can also be significantly reduced compared to the single surfactants, leading to more efficient wetting and emulsifying properties. The micellar composition is not always the same as the bulk composition, indicating preferential partitioning of one of the surfactants into the micelle. This, in turn, affects the interfacial properties of the system.

Interactions with Macro-molecules and Biological Components

The interaction of surfactants with macromolecules like polymers and proteins is a critical area of study, with implications for pharmaceuticals, cosmetics, and biotechnology. Sodium N-dodecanoyl-L-phenylalaninate, being derived from an amino acid, is expected to exhibit interesting and potentially biocompatible interactions with biological macromolecules.

Thermodynamic Aspects of Interactions with Polymers or Proteins

The binding of surfactants to macromolecules is governed by a combination of electrostatic and hydrophobic interactions. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of these interactions, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Table 2: Key Thermodynamic Parameters for Surfactant-Macromolecule Interactions

| Thermodynamic Parameter | Symbol | Significance |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. A negative value signifies a spontaneous interaction. |

| Enthalpy Change | ΔH | Represents the heat absorbed or released during binding. It reflects the net effect of bond formation and breakage. |

| Entropy Change | ΔS | Measures the change in randomness or disorder of the system upon binding. Often driven by the release of water molecules (hydrophobic effect). |

| Heat Capacity Change | ΔCp | Provides insight into the role of hydrophobic interactions in the binding process. A negative value is characteristic of hydrophobic interactions. |

This table outlines the fundamental thermodynamic parameters used to characterize the interactions between surfactants and macromolecules.

Studies on Interfacial Adsorption and Conformational Changes Induced by Interaction

When proteins are exposed to surfaces or interfaces, they tend to adsorb, and this process can induce significant changes in their three-dimensional structure. The presence of surfactants like Sodium N-dodecanoyl-L-phenylalaninate can modulate this behavior. The surfactant can compete with the protein for interfacial sites or interact directly with the protein, influencing its adsorption and conformational stability.

For example, studies on bovine serum albumin (BSA) have shown that its adsorption onto a dodecane-water interface leads to conformational changes, where the tryptophanyl residues are displaced to a more hydrophobic environment. nih.gov The interaction of surfactants with proteins in solution can also lead to conformational changes. Depending on the surfactant concentration and the nature of the protein, this can range from minor structural perturbations to complete denaturation. The L-phenylalanine headgroup of Sodium N-dodecanoyl-L-phenylalaninate may lead to specific interactions with aromatic residues on the protein surface, potentially influencing the nature and extent of any conformational changes. Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy are commonly used to monitor such structural alterations in proteins upon interaction with surfactants.

Theoretical and Computational Analysis of Interactions

Theoretical and computational methods provide powerful tools to investigate the molecular interactions and mechanistic details of complex systems involving Sodium N-dodecanoyl-L-phenylalaninate at an atomic level. These approaches offer insights that are often inaccessible through experimental techniques alone, allowing for a detailed understanding of the self-assembly processes and the energetics of supramolecular structures.

Molecular Dynamics Simulations for Understanding Self-Assembly and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as Sodium N-dodecanoyl-L-phenylalaninate, as they self-assemble into larger structures.

In the context of Sodium N-dodecanoyl-L-phenylalaninate, MD simulations can elucidate the fundamental principles governing its aggregation in aqueous environments. These simulations can track the trajectories of individual surfactant molecules, revealing the step-by-step process of micelle formation, the adoption of specific secondary structures, and the eventual growth into larger assemblies. For instance, simulations can model the initial random dispersion of monomers in a solvent and observe their spontaneous organization into ordered aggregates. This process is driven by a complex interplay of non-covalent interactions, including hydrophobic interactions between the dodecanoyl chains, hydrogen bonding between the amide and carboxylate groups, and π-π stacking interactions involving the phenyl rings of the phenylalanine residues.

The insights gained from MD simulations are crucial for understanding how modifications to the molecular structure or changes in the environment (e.g., solvent, temperature, presence of salts) can influence the self-assembly process and the final morphology of the resulting nanostructures. While direct MD simulation studies specifically on Sodium N-dodecanoyl-L-phenylalaninate are not extensively documented in the provided literature, the principles can be inferred from studies on similar self-assembling peptides and amino acid derivatives. For example, simulations on phenylalanine-containing peptides have demonstrated their propensity to form ordered nanostructures, highlighting the importance of the aromatic side chain in directing the assembly.

A typical MD simulation setup for studying the self-assembly of Sodium N-dodecanoyl-L-phenylalaninate would involve the following steps:

System Setup: A simulation box is created containing a number of Sodium N-dodecanoyl-L-phenylalaninate molecules and a suitable number of water molecules to represent an aqueous solution. The initial positions of the surfactant molecules can be random to mimic a disordered state.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for biomolecular simulations, such as AMBER or CHARMM, would be appropriate.

Simulation Protocol: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to allow for the self-assembly process to occur. This involves an initial energy minimization step, followed by equilibration and a production run from which data is collected.

Analysis of the simulation trajectories can provide quantitative data on various parameters, as illustrated in the following hypothetical data table:

| Simulation Parameter | Description | Example Value |

| Simulation Time | Total duration of the simulation. | 500 ns |

| Number of Surfactant Molecules | The quantity of Sodium N-dodecanoyl-L-phenylalaninate molecules in the simulation box. | 100 |

| Water Molecules | The number of solvent molecules. | 20,000 |

| Temperature | The simulated temperature of the system. | 300 K |

| Pressure | The simulated pressure of the system. | 1 atm |

| Force Field | The set of parameters used to model interatomic interactions. | GROMOS54a7 |

By analyzing the evolution of the system over time, researchers can gain a deeper understanding of the kinetic and thermodynamic factors that drive the self-assembly of Sodium N-dodecanoyl-L-phenylalaninate.

Quantum Chemical Calculations for Energetic Contributions to Supramolecular Architectures

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and energetics of molecules. These methods are invaluable for dissecting the various non-covalent interactions that stabilize the supramolecular architectures formed by Sodium N-dodecanoyl-L-phenylalaninate. While computationally intensive, quantum chemical calculations can offer precise information about the strength and nature of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For a system like Sodium N-dodecanoyl-L-phenylalaninate, understanding the energetic contributions of different interactions is key to predicting and controlling its self-assembly behavior. For instance, the formation of lamellar self-assemblies in the crystalline state of similar N-dodecanoyl-L-amino acids has been analyzed using an energy frameworks approach, which is derived from quantum chemical calculations. This analysis allows for the visualization and quantification of the energetic landscapes within the crystal, highlighting the dominant intermolecular interactions.

In the case of N-dodecanoyl-L-phenylalanine, a closely related compound, studies have shown that the crystal structure is significantly influenced by hydrogen bonding involving the carboxylic acid and amide groups, as well as dispersion forces. Specifically, the interaction between the carboxylic O-H and the amide oxygen (O-H···O=C) exhibits a strong coulombic contribution, while the interaction between the amide N-H and the acid oxygen (N-H···O=C) has both moderate coulombic and significant dispersion components.

The following table summarizes the types of energetic contributions that can be calculated using quantum chemical methods for the supramolecular assembly of Sodium N-dodecanoyl-L-phenylalaninate, based on findings for analogous systems:

| Interaction Type | Description | Estimated Energetic Contribution (kJ/mol) |

| Coulombic (Electrostatic) Energy | Arises from the attraction or repulsion of partial charges on the atoms. | -87.1 (for a strong O-H···O hydrogen bond) |

| Dispersion Energy | A component of van der Waals forces, arising from instantaneous fluctuations in electron density. | -60.3 (for an interaction with significant dispersion input) |

| Total Interaction Energy | The sum of all attractive and repulsive energy components between molecules. | -68.7 to -62.7 (for dominant interactions in the crystal) |

Note: The energetic contributions are illustrative and based on data for N-dodecanoyl-L-phenylalanine crystals.

By employing quantum chemical calculations, researchers can gain a fundamental understanding of the driving forces behind the formation of specific supramolecular architectures. This knowledge is crucial for the rational design of new materials based on Sodium N-dodecanoyl-L-phenylalaninate with tailored properties and functionalities. These calculations can help in predicting how changes in the molecular structure will affect the intermolecular interactions and, consequently, the resulting self-assembled structures.

Advanced Research Paradigms and Theoretical Applications of N Dodecanoyl L Phenylalaninate

Rational Design Principles for Low-Molecular-Weight Organic Gelators (LMOGs)

Sodium N-dodecanoyl-L-phenylalaninate belongs to the class of low-molecular-weight organic gelators (LMOGs), which are small molecules capable of self-assembling in organic solvents to form three-dimensional networks, resulting in the formation of gels. nih.gov The design of these gelators is predicated on understanding the non-covalent interactions that govern their self-assembly, such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com For N-acyl amino acids, the amide linkage provides a crucial site for hydrogen bonding, while the long alkyl chain (dodecanoyl group) and the aromatic ring (phenylalanine group) contribute to van der Waals interactions and π-π stacking, respectively. nih.gov

Elucidating Structure-Property Relationships for Tunable Gelation Characteristics

The gelation behavior of N-dodecanoyl-L-phenylalaninate and related compounds is highly dependent on their molecular structure. Key structural features that can be modified to tune the gelation properties include the length of the N-acyl chain, the nature of the amino acid, and the stereochemistry of the chiral centers.

Research on a series of N-dodecanoyl-L-amino acids has demonstrated that the amino acid side chain significantly influences gelation ability. nih.gov For instance, N-dodecanoyl-L-phenylalanine has been shown to be an effective gelator in various organic solvents. nih.gov The presence of the bulky and aromatic phenyl group can promote π-π stacking interactions between molecules, which, in conjunction with hydrogen bonding and hydrophobic interactions of the dodecanoyl chains, leads to the formation of stable gel networks. nih.gov The gelation is also influenced by the solvent, with the ability to form gels in both polar and apolar solvents being a notable characteristic. nih.gov

The following table summarizes the gelation properties of N-dodecanoyl-L-phenylalanine in different solvents, illustrating the structure-property relationships.

| Solvent | Gelation Behavior |

| Toluene (B28343) | Transparent gel formation |

| Water | Opaque gel formation |

| Chloroform | No gelation (good solubility) |

| Ethanol (B145695) | No gelation (good solubility) |

This table is based on findings for N-dodecanoyl-L-amino acids, including phenylalanine derivatives. nih.gov

Engineering Supramolecular Synthons for Targeted Self-Assembled Structures

The rational design of LMOGs like N-dodecanoyl-L-phenylalaninate relies on the concept of supramolecular synthons, which are structural units within molecules that can be relied upon to form specific intermolecular interactions. mdpi.com In the case of N-acyl amino acids, the amide and carboxylic acid functionalities are key components of these synthons, reliably forming hydrogen bonds.

In the solid state, N-dodecanoyl-L-phenylalanine has been observed to form lamellar self-assemblies. nih.gov The crystal structure reveals that three of the analyzed N-dodecanoyl-L-amino acids, including the phenylalanine derivative, exhibit the same cyclic supramolecular synthon, R44(20), which is stabilized by hydrogen bonds. mdpi.com This predictable self-assembly into well-defined structures is crucial for the formation of the fibrillar networks that constitute the gel. By modifying the molecular structure, it is possible to engineer these synthons to favor specific packing arrangements and, consequently, to control the morphology and properties of the resulting self-assembled structures. mdpi.com For example, the introduction of different functional groups could alter the hydrogen bonding patterns or introduce new intermolecular interactions, leading to gels with different thermal stabilities or mechanical strengths.

Fundamental Studies in Biomimetic Systems

N-acyl aromatic amino acids, including derivatives of phenylalanine, are studied in biomimetic systems to understand their roles in biological processes and to develop new materials and technologies inspired by nature. nih.gov These compounds are structurally related to endogenous signaling molecules and can interact with biological membranes. nih.govacs.org

Investigation of Biosynthesis and Metabolism of N-Acyl Aromatic Amino Acids as Biosynthetic Intermediates

N-acyl amino acids (NA-AAs) are a family of lipids where a fatty acid is linked to an amino acid via an amide bond. nih.govresearchgate.net This class of molecules includes N-acyl aromatic amino acids (NA-ArAAs), such as N-acylphenylalanine. nih.govresearchgate.net While the biosynthesis and metabolism of all NA-AAs are not fully understood, they are recognized as important endogenous signaling molecules. mdpi.com

The biosynthesis of NA-ArAAs can occur through pathways that are still being elucidated. nih.govnih.gov One proposed mechanism involves the direct condensation of an acyl-CoA with the amino acid. mdpi.com The degradation of these molecules is thought to occur through hydrolysis, breaking the amide bond to release the fatty acid and the aromatic amino acid. frontiersin.org Maintaining a balance between the biosynthesis and degradation of NA-ArAAs is important for regulating their cellular concentrations. frontiersin.org

Exploring the Role of N-Acyl Amino Acids in Quorum Sensing Mechanisms

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. nih.gov N-acyl homoserine lactones (AHLs) are a well-studied class of autoinducers used by Gram-negative bacteria. nih.gov There is a growing interest in the potential role of other N-acyl amino acids in similar signaling pathways.

The structural similarity between N-acyltyrosines (another N-acyl aromatic amino acid) and AHLs has led to the proposal that they may also function as signaling molecules in quorum sensing. nih.gov N-acyl amino acid synthases, the enzymes responsible for producing these compounds, have been identified in various bacteria. nih.gov While the direct involvement of N-dodecanoyl-L-phenylalaninate in quorum sensing is not extensively documented, the study of related N-acyl amino acids provides a conceptual framework for investigating its potential role in bacterial communication. The ability of these molecules to modulate gene expression in response to population density is a key area of research. frontiersin.org

Conceptual Frameworks for Enhanced Delivery and Solubilization

Sodium N-dodecanoyl-L-phenylalaninate, as an amino acid-based surfactant, possesses properties that make it a candidate for applications in drug delivery and solubilization. nmpharmtech.com Surfactants can enhance the permeation of drugs through biological membranes and increase the solubility of poorly water-soluble compounds. nih.govresearchgate.net

N-dodecanoyl-L-amino acid methyl esters, including the phenylalanine derivative, have been evaluated as dermal penetration enhancers. nih.gov In one study, N-dodecanoyl-L-phenylalanine methyl ester demonstrated the highest skin retention of the steroid hydrocortisone (B1673445) among the tested compounds. nih.gov This suggests that the unique combination of the dodecanoyl chain and the phenylalanine residue can effectively interact with the lipid components of the stratum corneum, facilitating drug delivery into the skin. nih.gov

The following table presents the enhancement ratios for hydrocortisone delivery using N-dodecanoyl-L-phenylalanine methyl ester as a penetration enhancer.

| Parameter | Enhancement Ratio (ER) |

| Permeability Coefficient | - |

| 24h Receptor Concentration (Q24) | - |

| 24h Skin Steroid Content | 16.5 |

Data from a study on N-dodecanoyl-L-amino acid methyl esters. A dash indicates that this compound did not show the highest value for this parameter in the study. nih.gov

The general mechanism by which surfactants enhance drug delivery involves the disruption of the stratum corneum's barrier function, increasing its fluidity, and potentially solubilizing its lipid components. nih.gov The amphiphilic nature of Sodium N-dodecanoyl-L-phenylalaninate, with its hydrophobic tail and hydrophilic amino acid headgroup, allows it to form micelles that can encapsulate and solubilize hydrophobic drug molecules, thereby increasing their apparent water solubility and facilitating their transport across biological barriers. wanabio.com

Mechanisms of Permeation Enhancement for Macromolecules (e.g., Peptides, Proteins)

Sodium N-dodecanoyl-L-phenylalaninate, an amino acid-based surfactant, is posited to enhance the permeation of macromolecules such as peptides and proteins across biological membranes through a combination of mechanisms characteristic of amphiphilic molecules. While direct studies on this specific compound for macromolecule permeation are not extensively documented, the mechanisms can be inferred from the behavior of similar N-acyl amino acid surfactants.

The primary mode of action involves the transient and reversible disruption of the lipid bilayer of cell membranes. The dodecanoyl hydrocarbon tail, being lipophilic, can intercalate into the lipid core of the membrane. This insertion disrupts the ordered structure of the lipid acyl chains, leading to an increase in membrane fluidity. This fluidization of the membrane creates transient pores or defects, which can facilitate the passage of larger molecules like peptides and proteins that would otherwise be impermeable.

Furthermore, the L-phenylalanine headgroup, being polar and containing an aromatic ring, can engage in specific interactions at the membrane interface. The carboxylate group can interact with charged components of the membrane surface, while the phenyl group may participate in π-π stacking interactions with aromatic residues of membrane proteins. These interactions can lead to the displacement of membrane-associated proteins or alter the conformation of proteins involved in maintaining the barrier function of the epithelium, such as those forming tight junctions. The disruption of tight junctions, the protein complexes that seal the paracellular pathway between adjacent epithelial cells, is a key mechanism for enhancing the transport of macromolecules.

Another potential mechanism is the formation of reverse micelles or other supramolecular aggregates in the aqueous environment adjacent to the cell membrane. Sodium N-dodecanoyl-L-phenylalaninate molecules can self-assemble to encapsulate macromolecules, effectively shielding their hydrophilic surfaces and facilitating their partitioning into the lipophilic membrane interior. This carrier-mediated transport mechanism would be particularly relevant for peptides and proteins with significant charged or polar regions.

The table below summarizes the plausible mechanisms of permeation enhancement by Sodium N-dodecanoyl-L-phenylalaninate based on the properties of analogous N-acyl amino acid surfactants.

| Mechanism of Action | Description | Key Molecular Feature |

| Membrane Fluidization | Insertion of the dodecanoyl tail into the lipid bilayer increases membrane fluidity and creates transient pores. | Dodecanoyl (C12) alkyl chain |

| Tight Junction Modulation | Interaction of the surfactant with tight junction proteins, leading to the opening of the paracellular pathway. | Phenylalanine headgroup and overall amphiphilicity |

| Micellar Transport | Formation of micelles that encapsulate macromolecules, facilitating their transport across the membrane. | Amphiphilic nature allowing self-assembly |

| Interaction with Membrane Proteins | The phenylalanine residue may interact with membrane proteins, altering their conformation and function. | Phenylalanine aromatic ring |

Design of Nanocarrier Systems for Encapsulation and Controlled Release

The amphiphilic nature of Sodium N-dodecanoyl-L-phenylalaninate makes it a promising candidate for the design of self-assembling nanocarrier systems for the encapsulation and controlled release of therapeutic macromolecules. The balance between the hydrophobic dodecanoyl chain and the hydrophilic N-acylated phenylalanine headgroup drives the formation of various nanostructures in aqueous media, such as micelles, vesicles (liposomes), or nanofibers. nih.gov

The design of these nanocarriers can be tailored by manipulating various physicochemical parameters. The critical micelle concentration (CMC) is a key parameter that dictates the concentration at which self-assembly into micelles occurs. For N-acyl amino acid surfactants, the CMC is influenced by the length of the alkyl chain and the nature of the amino acid headgroup. The dodecanoyl chain generally results in a low CMC, leading to the formation of stable micelles at low concentrations.

For the encapsulation of macromolecules, the hydrophobic core of the micelles, formed by the dodecanoyl tails, can serve as a reservoir for lipophilic peptides or proteins. For more hydrophilic macromolecules, encapsulation can occur through electrostatic interactions with the charged carboxylate group of the phenylalanine headgroup or through entrapment within the aqueous core of vesicular structures like liposomes, which can be formed from bilayers of the surfactant. The incorporation of phenylalanine may also allow for π-π stacking interactions, which could be beneficial for entrapping aromatic drug molecules.

Controlled release from these nanocarriers can be achieved through several mechanisms. Diffusion of the encapsulated macromolecule from the core of the nanostructure is a primary mechanism. The rate of diffusion can be controlled by altering the packing density of the surfactant molecules, which in turn can be influenced by factors such as pH and ionic strength of the surrounding medium. Disassembly of the nanocarrier in response to specific triggers is another advanced strategy for controlled release. For instance, a change in pH could alter the ionization state of the carboxylate group on the phenylalanine headgroup, leading to a disruption of the forces that stabilize the nanostructure and subsequent release of the payload. An intelligent drug delivery nanosystem has been developed based on biodegradable supramolecular polymer micelles where the drug release can be triggered by L-phenylalanine. nih.gov

The table below outlines key design parameters and their influence on the properties of nanocarriers based on Sodium N-dodecanoyl-L-phenylalaninate.

| Design Parameter | Influence on Nanocarrier Properties | Rationale |

| Surfactant Concentration | Determines the type of nanostructure formed (e.g., micelles above CMC). | Governed by the principles of self-assembly of amphiphilic molecules. |

| pH of the Medium | Affects the charge of the headgroup, influencing stability and drug interaction. | The carboxylate group of phenylalanine is pH-sensitive. |

| Ionic Strength | Can screen electrostatic interactions, affecting micelle size and stability. | Salt concentration can modulate the electrostatic repulsion between charged headgroups. |

| Incorporation of Co-surfactants or Polymers | Can modify the size, stability, and release profile of the nanocarriers. | Allows for the fine-tuning of the physicochemical properties of the self-assembled system. |

While specific experimental data for nanocarriers formulated solely with Sodium N-dodecanoyl-L-phenylalaninate for macromolecule delivery is limited, the principles derived from related amino acid-based surfactants provide a strong theoretical framework for their potential design and application. mdpi.comresearchgate.net

Future Research Directions and Emerging Areas in N Dodecanoyl L Phenylalaninate Studies

Development of Novel Spectroscopic and Calorimetric Methods for In-Situ Analysis

A significant frontier in the study of Sodium N-dodecanoyl-L-phenylalaninate lies in the development of advanced analytical techniques for real-time, in-situ analysis of its self-assembly processes. While current methods provide valuable data, novel approaches are needed to capture the dynamic nature of micellization and aggregation.

Future efforts could focus on adapting and refining techniques such as surface plasmon resonance (SPR) spectroscopy to continuously monitor film growth and self-assembly on surfaces with high resolution. acs.org Additionally, in-situ grazing incidence X-ray diffraction (GIXD) could offer molecular-level insights into the pre-organization of surfactant molecules at interfaces, a critical step in understanding the initiation of self-assembly. nih.gov

Isothermal titration calorimetry (ITC) is a powerful tool for determining the thermodynamics of micellization. mdpi.comacs.org Future advancements could involve the development of high-throughput ITC methods to rapidly screen the effects of various environmental factors—such as temperature, pH, and ionic strength—on the self-assembly of Sodium N-dodecanoyl-L-phenylalaninate. Combining these calorimetric techniques with spectroscopic methods in a single experimental setup would provide a more holistic view of the energetic and structural changes occurring during aggregation.

Table 1: Potential In-Situ Analytical Methods for Sodium N-dodecanoyl-L-phenylalaninate Studies

| Method | Information Gained | Potential Advancements |

| Surface Plasmon Resonance (SPR) Spectroscopy | Real-time film thickness and kinetics of self-assembly on surfaces. acs.org | Two-color SPR for simultaneous determination of film thickness and dielectric constant. acs.org |

| Grazing Incidence X-ray Diffraction (GIXD) | In-plane molecular structure of monolayers at interfaces. nih.gov | Time-resolved GIXD to capture dynamic structural changes during assembly. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of micellization (enthalpy, entropy, Gibbs free energy). mdpi.comacs.org | High-throughput ITC for rapid screening of environmental effects. |

| Sum Frequency Generation (SFG) Spectroscopy | In-situ analysis of molecular organization and orientation at interfaces. nih.gov | Correlative SFG-ITC to link thermodynamic data with molecular-level structural information. |

Exploration of Multi-Component Self-Assembling Systems

The self-assembly of Sodium N-dodecanoyl-L-phenylalaninate in the presence of other molecules presents a rich area for future research. The creation of multi-component systems can lead to novel materials with tunable properties and functionalities that surpass those of the individual components.

Investigations into mixed micelle formation with other surfactants, both conventional and amino acid-based, are crucial. nih.govresearchgate.netmdpi.com Understanding the synergistic or antagonistic interactions in these mixtures can lead to the design of surfactant systems with tailored properties, such as enhanced solubilization capacity or controlled release capabilities. mdpi.com

Furthermore, the co-assembly of Sodium N-dodecanoyl-L-phenylalaninate with polymers, lipids, and nanoparticles holds immense potential. For instance, interactions with polymers could lead to the formation of novel hydrogels or nanocarriers for drug delivery. nih.gov Co-assembly with lipids is particularly relevant for understanding the interactions of this surfactant with biological membranes and for the development of biomimetic materials. cambridge.org The incorporation of nanoparticles into the self-assembled structures could result in hybrid materials with unique optical, electronic, or catalytic properties.

Integration of Machine Learning and AI in Predicting Self-Assembly and Interaction Behavior

The complexity of surfactant self-assembly and intermolecular interactions makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and design of new materials based on Sodium N-dodecanoyl-L-phenylalaninate by predicting their behavior under various conditions.

ML models, such as graph neural networks (GNNs), can be trained on existing experimental data to predict key properties like the critical micelle concentration (CMC), aggregation number, and phase behavior. digitellinc.comacs.org This predictive capability can significantly reduce the need for extensive and time-consuming experimental screening of different formulations. digitellinc.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of co-solutes with their effect on the self-assembly of Sodium N-dodecanoyl-L-phenylalaninate. ucla.edu

Table 2: Applications of Machine Learning in Sodium N-dodecanoyl-L-phenylalaninate Research

| ML/AI Application | Predicted Property/Behavior | Potential Impact |

| Graph Neural Networks (GNNs) | Critical Micelle Concentration (CMC), Hydrophile-Lipophile Balance (HLB). digitellinc.com | Accelerated screening and formulation development. |

| Quantitative Structure-Activity Relationship (QSAR) | Antimicrobial activity, interaction with biological membranes. ucla.edu | Design of more effective and biocompatible formulations. |

| Generative Models & Reinforcement Learning | Novel co-assembling molecules with desired properties. acs.org | Discovery of new multi-component systems with tailored functionalities. |

| Molecular Dynamics (MD) Simulations | Thermodynamic stability of self-assembled structures. acs.org | Deeper understanding of the driving forces behind self-assembly. |

Interdisciplinary Research at the Interface of Chemistry, Soft Matter Physics, and Theoretical Biology

The unique properties of Sodium N-dodecanoyl-L-phenylalaninate, stemming from its amino acid headgroup and hydrocarbon tail, make it a fascinating subject for interdisciplinary research. A deeper understanding of its behavior can be achieved by combining principles from chemistry, soft matter physics, and theoretical biology.

From a soft matter physics perspective, the self-assembled structures of Sodium N-dodecanoyl-L-phenylalaninate can be studied as complex fluids or gels. rsc.orgaps.orgnih.gov Research in this area could focus on the rheological properties of its solutions, the mechanics of its self-assembled networks, and its response to external stimuli such as shear, temperature, and light. This could lead to the development of "smart" materials with responsive properties.

In the realm of theoretical biology, the phenylalanine headgroup of the surfactant invites studies on its interactions with biological systems. researchgate.net Theoretical models and simulations can be used to investigate the binding of Sodium N-dodecanoyl-L-phenylalaninate to proteins and its effect on their structure and function. Furthermore, understanding its interaction with lipid membranes at a molecular level is crucial for its potential applications in drug delivery and as an antimicrobial agent. acs.orgnih.govnih.gov The development of computational models that can accurately predict these interactions will be a significant step forward.

Q & A

Q. What are the recommended synthetic routes for Sodium N-dodecanoyl-L-phenylalaninate, and how can reaction efficiency be optimized?

Sodium N-dodecanoyl-L-phenylalaninate can be synthesized via N-acylation of L-phenylalanine using dodecanoyl chloride in an anhydrous organic solvent (e.g., dichloromethane) under alkaline conditions. Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 molar ratio of amino acid to acyl chloride) and controlling reaction temperature (0–5°C to minimize side reactions). Post-synthesis, neutralization with sodium hydroxide yields the sodium salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical for removing unreacted precursors .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Confirm acyl group incorporation via NMR (δ ~0.8–1.5 ppm for dodecanoyl methyl/methylene protons) and aromatic protons from phenylalanine (δ ~7.2–7.4 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Mass Spectrometry (ESI-MS): Validate molecular weight (expected [M+Na] ~432.5 Da).

- Elemental Analysis: Ensure <2% deviation from theoretical C, H, N, S values .

Q. How should researchers handle and store Sodium N-dodecanoyl-L-phenylalaninate to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Pre-weigh aliquots for experiments to minimize repeated thawing. Conduct stability assays via HPLC every 6 months to monitor degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant?

Discrepancies in CMC values may arise from impurities, temperature variations, or measurement techniques (e.g., conductivity vs. fluorescence probing). To standardize:

- Purification: Pre-purify the compound via dialysis (1 kDa cutoff) or repeated recrystallization.

- Temperature Control: Conduct measurements at 25°C ± 0.1°C using a thermostated cell.

- Multi-Method Validation: Compare data from conductivity, surface tension, and pyrene fluorescence assays. For example, pyrene’s ratio shifts indicate micelle formation .

Q. How does Sodium N-dodecanoyl-L-phenylalaninate interact with membrane proteins, and what controls are needed to avoid artifactual results?

As an amphiphile, it may solubilize membrane proteins but also denature them at high concentrations. Design experiments with:

- Concentration Gradients: Test 0.1–2× CMC (e.g., 0.5–10 mM).

- Negative Controls: Replace with inert surfactants (e.g., n-dodecyl-β-D-maltoside) to isolate effects.

- Activity Assays: Monitor enzymatic activity (e.g., ATPase activity for transporters) to confirm functional integrity .

Q. What methodologies are suitable for studying its role in drug encapsulation and release kinetics?

- Nanoparticle Preparation: Use solvent evaporation or thin-film hydration with lipids (e.g., DPPC/cholesterol) at 60°C.

- Drug Loading Efficiency: Quantify via UV-Vis spectroscopy after centrifugal filtration (30 kDa filters).

- Release Kinetics: Dialyze nanoparticles in PBS (pH 7.4) at 37°C; sample at intervals and analyze by HPLC. Compare with mathematical models (e.g., Higuchi or Korsmeyer-Peppas) .

Methodological Considerations

Q. How can researchers design robust dose-response studies to evaluate cytotoxicity?

- Cell Lines: Use adherent (HEK293) and suspension (Jurkat) cells to assess matrix dependency.

- Concentration Range: 0.1–100 µM, with 24–72 hr exposure.

- Endpoints: Measure viability via MTT assay (λ = 570 nm) and apoptosis via Annexin V/PI flow cytometry. Include Triton X-100 as a positive control .

Q. What statistical approaches are recommended for analyzing contradictory data in aggregation-prone systems?

- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Multivariate Analysis: Use principal component analysis (PCA) to identify variables (e.g., pH, ionic strength) driving discrepancies.

- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to estimate effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.